Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate
Overview
Description
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoic acid backbone, with an amino group substituted by a 2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 3-aminobutanoic acid with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Methanol
Catalyst: Sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 3-aminobutanoic acid and 2-chlorobenzyl chloride
Reaction Control: Automated temperature and pressure control
Purification: Distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: 3-{[(2-chlorophenyl)methyl]amino}butanoic acid
Reduction: 3-{[(2-chlorophenyl)methyl]amino}butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of ester compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2-bromophenyl)methyl]amino}butanoate
- Methyl 3-{[(2-fluorophenyl)methyl]amino}butanoate
- Methyl 3-{[(2-methylphenyl)methyl]amino}butanoate
Uniqueness
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylamino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(7-12(15)16-2)14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUUANGUVMOFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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